
A Comparative Guide to the Off-Target Kinase
Profile of 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1664802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profile of 2-
Cyanoethylalsterpaullone, a potent derivative of Alsterpaullone. Due to the limited publicly

available kinase screening data for 2-Cyanoethylalsterpaullone, this guide utilizes the

comprehensive off-target profile of its parent compound, Alsterpaullone, as a predictive

reference. This information is compared with two well-characterized kinase inhibitors,

Flavopiridol and Palbociclib, to offer a broader perspective on kinase inhibitor selectivity.

Introduction to 2-Cyanoethylalsterpaullone
2-Cyanoethylalsterpaullone is a highly potent inhibitor of Cyclin-Dependent Kinase 1

(CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), with reported IC50 values in the

picomolar and sub-nanomolar range, respectively. Like other paullones, it is an ATP-

competitive inhibitor. Understanding its kinase selectivity is crucial for interpreting experimental

results and predicting potential therapeutic applications and off-target effects.

Data Presentation: Comparative Kinase Inhibition
Profiles
The following tables summarize the known kinase inhibition data for Alsterpaullone (as a proxy

for 2-Cyanoethylalsterpaullone) and the comparator compounds Flavopiridol and Palbociclib.
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This data is compiled from various sources, and direct comparison should be approached with

caution due to potential variations in assay conditions.

Table 1: Primary Targets and Potency

Compound Primary Targets IC50 (nM)

Alsterpaullone CDK1/cyclin B 35

CDK2/cyclin A 20

CDK5/p35 40

GSK-3β 4

Lck 470[1]

Flavopiridol CDK1 30

CDK2 170

CDK4 100

CDK9 <100

p38γ 650[2][3][4]

Palbociclib CDK4 9-11

CDK6 15

Table 2: Off-Target Kinase Profile of Alsterpaullone

The following data represents the percentage of remaining kinase activity in the presence of

1.0 µM Alsterpaullone. Lower percentages indicate stronger inhibition.
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Kinase
% Activity
Remaining

Kinase
% Activity
Remaining

GSK3 beta 3 MELK 54

CDK2-Cyclin A 10 CAMK1 54

PHK 11 Lck 52

CHK2 13 PKC zeta 50

YES1 22 FGF-R1 46

SYK 31 PAK5 40

PAK4 33 BRSK2 37

TBK1 35 IRR 37

MST2 53 Src 61

Data sourced from the International Centre for Kinase Profiling.

Comparative Analysis:

Alsterpaullone (proxy for 2-Cyanoethylalsterpaullone): Exhibits potent inhibition of its

primary CDK and GSK-3β targets. The broader kinase screen at 1.0 µM reveals a number of

off-target kinases that are moderately to strongly inhibited, suggesting a degree of

polypharmacology. The structurally related compound, Kenpaullone, also shows inhibitory

activity against various CDKs and other kinases like c-src and erk2, reinforcing the likelihood

of a similar off-target profile for 2-Cyanoethylalsterpaullone.

Flavopiridol: Known as a pan-CDK inhibitor, Flavopiridol demonstrates activity against a wide

range of cyclin-dependent kinases.[2][5] Its off-target profile extends to other kinase families

as well, making it a relatively non-selective inhibitor.[2][6]

Palbociclib: In contrast, Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[7]

KINOMEscan data reveals that Palbociclib has very few distinct additional binding events,

highlighting its targeted nature.[8]
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Experimental Protocols
A widely used method for determining the off-target profile of kinase inhibitors is the

KINOMEscan™ assay. This is a high-throughput, site-directed competition binding assay.

Principle of KINOMEscan™:

The assay measures the ability of a test compound to compete with an immobilized, active-site

directed ligand for binding to a panel of over 480 kinases.[9] The amount of kinase bound to the

immobilized ligand is quantified using a sensitive method like quantitative PCR (qPCR) of a

DNA tag conjugated to the kinase.[10] A reduction in the amount of bound kinase in the

presence of the test compound indicates that the compound is binding to the kinase and

preventing its interaction with the immobilized ligand.

General Protocol Outline:

Preparation: A DNA-tagged kinase, an immobilized ligand, and the test compound are

prepared.

Binding Competition: The kinase, immobilized ligand, and test compound are incubated

together to allow for competitive binding.

Separation: The immobilized ligand with any bound kinase is separated from the unbound

components.

Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR

of the DNA tag.

Data Analysis: The results are typically reported as the percentage of kinase that remains

bound to the immobilized ligand in the presence of the test compound, relative to a DMSO

control. From this, a dissociation constant (Kd) can be calculated to determine the binding

affinity of the compound for each kinase.[10]

Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the off-target profiling of

2-Cyanoethylalsterpaullone.
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Experimental Workflow: Off-Target Kinase Profiling
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Caption: A generalized workflow for determining the off-target kinase profile of a test

compound.
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Simplified CDK Signaling Pathway
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Caption: Simplified representation of the CDK pathway and a primary target of 2-
Cyanoethylalsterpaullone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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